Vista-IN-2

VISTA inhibitor Cancer Immunotherapy Autophagy

Vista-IN-2 (also known as VISTA-IN-2, Compound is a small-molecule inhibitor of the V-domain immunoglobulin suppressor of T-cell activation (VISTA), a negative immune checkpoint protein. This compound is a benzimidazole derivative that functions as a bifunctional inhibitor, exhibiting both direct VISTA binding and the ability to induce the degradation of VISTA within cells through an autophagic mechanism.

Molecular Formula C23H23N3O
Molecular Weight 357.4 g/mol
Cat. No. B12391838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVista-IN-2
Molecular FormulaC23H23N3O
Molecular Weight357.4 g/mol
Structural Identifiers
SMILESCC1=C(C=CC2=C1N=C(N2)C3=CC=CC(=C3)CNCCO)C4=CC=CC=C4
InChIInChI=1S/C23H23N3O/c1-16-20(18-7-3-2-4-8-18)10-11-21-22(16)26-23(25-21)19-9-5-6-17(14-19)15-24-12-13-27/h2-11,14,24,27H,12-13,15H2,1H3,(H,25,26)
InChIKeyNYQPBXJWCKKTJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Vista-IN-2: A Bifunctional VISTA Inhibitor and Degrader for Cancer Immunotherapy Research


Vista-IN-2 (also known as VISTA-IN-2, Compound 1) is a small-molecule inhibitor of the V-domain immunoglobulin suppressor of T-cell activation (VISTA), a negative immune checkpoint protein. This compound is a benzimidazole derivative that functions as a bifunctional inhibitor, exhibiting both direct VISTA binding and the ability to induce the degradation of VISTA within cells through an autophagic mechanism [1]. By rescuing VISTA-mediated immunosuppression, Vista-IN-2 enhances the anti-tumor activity of immune cells and has demonstrated significant inhibition of tumor growth in a CT26 mouse colon cancer model [2].

Bifunctional VISTA inhibitor / degrader probe (autophagy-dependent)
Supports immune checkpoint research workflows without PD-L1 interference
Reported in vivo model-response context (CT26 syngeneic model)

Procurement Note: Why In-Class VISTA Inhibitors Cannot Simply Be Substituted for Vista-IN-2


VISTA inhibitors are a heterogeneous class of compounds with diverse mechanisms of action and pharmacological profiles, making them non-interchangeable in research settings. While some compounds act solely as binding inhibitors of the VISTA protein (e.g., MG-V-53, NSC622608) [1], Vista-IN-2 is distinguished by its bifunctional activity, acting as both a VISTA binder and a degrader that triggers the selective autophagic breakdown of the target protein [2]. This unique dual mechanism can lead to a more profound and sustained suppression of VISTA-mediated signaling in experimental models, directly impacting study outcomes in cancer immunotherapy research. Simply substituting another VISTA inhibitor would not replicate this specific degradation-based mode of action, potentially invalidating key findings related to VISTA signaling and immune cell activation.

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Occupancy-only VISTA inhibitors lack target degradation; functional removal may not be replicated.
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Dual PD-L1/VISTA inhibitors introduce PD-L1 confounding, altering pathway interpretation.
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Structural analogs within the benzimidazole series can lose degradation activity while retaining binding.

Vista-IN-2: Quantitative Evidence of Bifunctional VISTA Inhibition and Degradation


Bifunctional Mechanism of Action: VISTA Binding and Degradation

Vista-IN-2 (Compound 1) is a bifunctional VISTA inhibitor that both binds to the VISTA protein and induces its degradation via autophagy, a mechanism not shared by the first-generation VISTA ligand NSC622608 which only binds to VISTA [1]. While precise binding affinity (KD) data for Vista-IN-2 are not provided in the primary disclosure, it is described as having 'good binding affinity' to VISTA [1]. This contrasts with NSC622608, which has a reported IC50 of 4.8 μM in a TR-FRET assay but no degradation activity .

Mechanism of Action
Reported
Target: Induces VISTA degradation in HepG2 cells at 10 µM (autophagy) Comparator (PD-L1/VISTA-IN-2): Binds VISTA KD 2.1 µM; no degradation reported
Supports degrader vs. inhibitor mechanistic distinction
Cross-study comparison; confirm in own cell models
VISTA inhibitor Cancer Immunotherapy Autophagy

Functional Rescue of VISTA-Mediated Immunosuppression in Cellular Assays

Vista-IN-2 effectively rescues VISTA-mediated immunosuppression in cellular assays [1]. This functional activity is distinct from that of the potent but non-degrader inhibitor MG-V-53 (IC50 = 121 nM) [2]. While MG-V-53 is a potent binder, its ability to rescue VISTA-mediated immunosuppression in the same cellular context has not been reported, highlighting a key functional difference in the experimental outcomes achievable with Vista-IN-2.

In Vivo Response
Data to verify
Target: Tumor growth suppression at 30, 60, 120 mg/kg oral; no body weight loss/mortality Comparator (PD-L1/VISTA-IN-2): Qualitative immune activation described; no quantitative tumor inhibition reported
Reported multi-dose model-response context
Source data not fully detailed; validate in-house
Immunosuppression T-cell Activation VISTA

In Vivo Antitumor Efficacy in a Syngeneic CT26 Mouse Model

Vista-IN-2 significantly inhibits tumor growth and activates antitumor immunity in a CT26 mouse colon cancer model [1]. This in vivo efficacy is a key differentiator from early-stage VISTA ligands like NSC622608, for which no in vivo antitumor activity has been reported . The in vivo validation of Vista-IN-2 provides a stronger foundation for preclinical cancer immunotherapy studies compared to tools that lack such validation.

Batch Purity
Data to verify
99.44% HPLC purity (Cat. No. HY-155971)
High purity supports assay reproducibility
Supplier QC certificate; verify upon receipt
In Vivo Tumor Model CT26

Structural Novelty and Chemical Class Differentiation

Vista-IN-2 is a benzimidazole derivative, a structural scaffold that is emerging as a promising class for VISTA-targeting small molecules, as evidenced by recent research on compounds like B3 and A4 [1][2]. This contrasts with other reported VISTA inhibitors like MG-V-53 (a non-benzimidazole structure) and NSC622608, which have different chemical backbones. The benzimidazole scaffold of Vista-IN-2 may confer unique binding interactions and biological properties, including its bifunctional mechanism, distinguishing it from other chemical classes of VISTA inhibitors.

Target Selectivity
Class-level
Target: VISTA inhibitor/degrader; no PD-L1 activity reported Comparator (PD-L1/VISTA-IN-2): Dual IC50 = 1.4 µM (PD-L1); KD = 2.1 µM (VISTA)
Supports VISTA-specific pathway elucidation
Class-level inference; confirm selectivity in target assay
Benzimidazole Chemical Structure VISTA

Recommended Applications for Vista-IN-2 in Cancer Immunotherapy Research


Elucidating the Role of VISTA Degradation in Overcoming Immunosuppression

Vista-IN-2 is the preferred tool for researchers investigating the functional consequences of VISTA degradation, as opposed to simple binding inhibition. Its unique bifunctional mechanism allows for the direct interrogation of how targeted protein degradation impacts VISTA-mediated signaling and immune cell function, providing a distinct advantage over tools like NSC622608 or MG-V-53, which lack this degradation capability [1]. This is particularly valuable for studies aiming to understand the full spectrum of VISTA biology and identify novel therapeutic strategies.

Preclinical In Vivo Validation of VISTA-Targeted Immunotherapy

Given its demonstrated in vivo efficacy in a CT26 mouse model, Vista-IN-2 is a critical compound for preclinical studies requiring a tool that has been validated to suppress tumor growth in a relevant animal model [2]. It allows researchers to study the effects of VISTA blockade in a complex immune microenvironment, offering a more robust platform for evaluating combination therapies or investigating mechanisms of resistance compared to VISTA inhibitors that lack reported in vivo activity.

Structure-Activity Relationship (SAR) Studies on Benzimidazole-Based VISTA Inhibitors

Vista-IN-2 serves as a key reference compound in medicinal chemistry programs focused on optimizing the benzimidazole scaffold for enhanced VISTA inhibition. Its structure and bifunctional activity provide a benchmark for comparing new analogs designed for improved binding affinity, degradation potency, or pharmacokinetic properties, as seen in the development of subsequent compounds like B3 and A4 [3][4].

Application
Selection Property
Validation Focus
VISTA protein turnover studies
Bifunctional degradation mechanism
Autophagy-dependent degradation assay
Syngeneic CT26 model studies
Multi-dose in vivo protocol available
Tumor growth and body weight endpoints
HTS and biophysical screening
High-purity batch specification
Assay reproducibility and impurity control
VISTA-specific phenotypic assays
Single-target (VISTA) profile
PD-L1 interference-free pathway analysis
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